Ephedroxane

Description

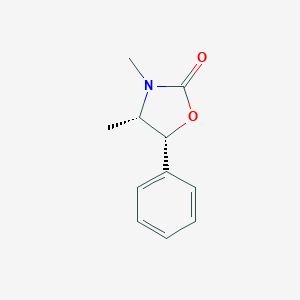

Structure

3D Structure

Properties

CAS No. |

16251-46-0 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-8-10(14-11(13)12(8)2)9-6-4-3-5-7-9/h3-8,10H,1-2H3/t8-,10-/m0/s1 |

InChI Key |

MNYARIILPGRTQL-WPRPVWTQSA-N |

SMILES |

CC1C(OC(=O)N1C)C2=CC=CC=C2 |

Isomeric SMILES |

C[C@H]1[C@H](OC(=O)N1C)C2=CC=CC=C2 |

Canonical SMILES |

CC1C(OC(=O)N1C)C2=CC=CC=C2 |

Other CAS No. |

16251-46-0 |

Synonyms |

ephedroxane ephedroxane, (4R-cis)-isomer ephedroxane, (4R-trans)-isomer ephedroxane, (4S-trans)-isomer ephedroxane, (cis-(+-))-isomer ephedroxane, (trans-(+-))-isomer pseudoephedroxane |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Ephedroxane: A Technical Guide to its Natural Occurrence in Ephedra Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedroxane, an oxazolidine alkaloid, is a lesser-known yet significant constituent found within certain species of the Ephedra genus. While the pharmacological and chemical profiles of major Ephedra alkaloids like ephedrine and pseudoephedrine are well-documented, ephedroxane remains a compound of interest for its potential biological activities and as a chemotaxonomic marker. This technical guide provides an in-depth overview of the natural occurrence of ephedroxane in Ephedra species, compiling available data on its presence, methodologies for its analysis, and insights into its potential biosynthesis.

Natural Occurrence and Quantitative Data

Ephedroxane has been identified as a naturally occurring alkaloid in some Eurasian Ephedra species.[1] Its presence has been specifically noted in Ephedra foliata and Ephedra intermedia. While comprehensive quantitative data across a wide range of Ephedra species remains limited, the available information points to its status as a minor alkaloid compared to the more abundant ephedrine-type alkaloids.

A study on the chemical composition of Ephedra alata and Ephedra foliata reported the total alkaloid content (ephedrine and pseudoephedrine) in Ephedra foliata to be in the range of 0.04-0.2%.[1] Although this study did not quantify ephedroxane specifically, it highlights the overall low alkaloid content in this species, suggesting that ephedroxane concentrations are likely to be in the lower end of this range or even below.

Further research is required to establish the precise quantitative distribution of ephedroxane across various Ephedra species and to understand the influence of geographical location, harvesting time, and other environmental factors on its concentration.

Table 1: Documented Occurrence of Ephedroxane in Ephedra Species

| Ephedra Species | Reported Presence of Ephedroxane | Quantitative Data (mg/g dry weight) | Reference |

| Ephedra foliata | Yes | Not Reported | [2] |

| Ephedra intermedia | Yes | Not Reported | |

| Eurasian Ephedra species (unspecified) | Yes | Not Reported | [1] |

Experimental Protocols

The isolation and identification of ephedroxane require specific analytical methodologies. The following protocols are based on a comprehensive review of phytochemical studies on Ephedra species, particularly those that have successfully identified minor alkaloids.

Protocol 1: General Extraction and Fractionation of Alkaloids from Ephedra foliata

This protocol is adapted from a study that successfully isolated various constituents from Ephedra foliata.[2]

1. Plant Material Preparation:

-

Collect aerial parts of Ephedra foliata.

-

Air-dry the plant material in the shade.

-

Grind the dried material into a coarse powder.

2. Maceration:

-

Soak approximately 650 g of the powdered plant material in 2.5 L of 80% ethanol at room temperature.[2]

-

Agitate the mixture regularly for a period of 3 days.

-

Filter the ethanol extract. Repeat the maceration process two more times with fresh solvent for a total of 9 days to ensure exhaustive extraction.[2]

-

Combine all the ethanol extracts and evaporate to dryness under vacuum using a rotary evaporator to obtain the crude extract.

3. Fractionation:

-

Suspend the dried crude extract in 250 mL of distilled water.

-

Partition the aqueous suspension successively with n-hexane, chloroform, ethyl acetate, and n-butanol.[2]

-

For the isolation of alkaloids, the chloroform fraction is of primary interest.

4. Alkaloid Enrichment:

-

Acidify the chloroform fraction by adding 5% hydrochloric acid.

-

Partition the acidified chloroform fraction with an equal volume of chloroform four times in a separatory funnel.

-

Separate the upper aqueous acidic layer, which now contains the protonated alkaloids.

-

Basify the aqueous acidic layer with 25% ammonium hydroxide to a pH of 10.[2]

-

Partition the basified solution with an equal volume of chloroform three times.

-

Combine the chloroform layers, dry over anhydrous sodium sulfate, filter, and evaporate to yield the crude alkaloid fraction containing ephedroxane.

Protocol 2: Analytical Identification and Quantification

1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve the crude alkaloid fraction in a suitable solvent (e.g., methanol or chloroform).

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: Optimize the temperature gradient to achieve good separation of minor alkaloids. A typical program might start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

-

Identification: Compare the obtained mass spectrum of the peak corresponding to ephedroxane with a reference spectrum from a spectral library (e.g., NIST, Wiley).

-

Quantification: Use a certified reference standard of ephedroxane to create a calibration curve for accurate quantification. If a standard is unavailable, semi-quantification can be performed based on the peak area relative to an internal standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For structural elucidation and confirmation, further purify the isolated ephedroxane using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure of ephedroxane.

Biosynthesis of Ephedroxane

The biosynthetic pathway of ephedroxane in Ephedra has not been explicitly elucidated. However, it is hypothesized to be derived from the well-established pathway of the main ephedrine alkaloids.

The biosynthesis of ephedrine alkaloids starts with the amino acid L-phenylalanine.[3] Through a series of enzymatic reactions involving carboligation and transamination, key intermediates such as (S)-cathinone are formed.[3][4] It is plausible that ephedroxane, being an oxazolidine derivative, is formed through a cyclization reaction involving one of the ephedrine alkaloid precursors or ephedrine itself with a one-carbon unit donor, such as formaldehyde or its biological equivalent.

Further research, including isotopic labeling studies and the identification of specific enzymes, is necessary to fully understand the biosynthetic route of ephedroxane.

Logical Relationships and Experimental Workflows

To visualize the logical flow of the experimental process for the study of ephedroxane in Ephedra species, the following diagrams are provided.

Caption: Experimental workflow for the extraction, isolation, and analysis of ephedroxane.

Caption: Proposed biosynthetic relationship of ephedroxane to major ephedrine alkaloids.

Conclusion

Ephedroxane represents an intriguing, yet understudied, component of the Ephedra alkaloid profile. This guide consolidates the current knowledge on its natural occurrence, providing a framework for its extraction and analysis. The detailed protocols and workflow diagrams serve as a valuable resource for researchers aiming to investigate this and other minor alkaloids in Ephedra species. Future research should focus on quantitative analysis across a broader range of species and the definitive elucidation of its biosynthetic pathway, which will be crucial for understanding its physiological role in the plant and its potential pharmacological applications.

References

The Isolation and Discovery of Ephedroxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the isolation, discovery, and biological activity of Ephedroxane, a bioactive oxazolidone derivative found in plants of the Ephedra genus. This document details the experimental protocols for its isolation and discusses its known mechanism of action, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ephedroxane is a naturally occurring compound that has been identified as a minor but significant bioactive constituent in several species of the Ephedra plant.[1] Its discovery has broadened the understanding of the chemical diversity within this genus, which is traditionally known for its phenethylamine alkaloids like ephedrine and pseudoephedrine.[1][2] Structurally, Ephedroxane is characterized by an oxazolidinone ring, and its IUPAC name is (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one.[3] This guide will delve into the technical aspects of its isolation from natural sources and its potential synthetic pathways, as well as its biological significance as an anti-inflammatory agent.

Isolation of Ephedroxane from Ephedra Species

The primary method for obtaining Ephedroxane from plant material involves standard phytochemical techniques. The general workflow for its isolation and purification is outlined below.

Experimental Protocol: Isolation via Column Chromatography

The isolation of Ephedroxane from crude plant extracts is primarily achieved through column chromatography.[1] This technique separates compounds based on their differential adsorption to a stationary phase.

Materials:

-

Dried and powdered aerial parts of Ephedra species

-

Methanol

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Rotary evaporator

-

Chromatography column

-

Fraction collector

Procedure:

-

Extraction: Macerate the dried and powdered plant material in methanol at room temperature for 48-72 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

Column Preparation: Prepare a silica gel slurry in hexane and pour it into a chromatography column to create the stationary phase.

-

Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane) and load it onto the top of the prepared column.

-

Elution: Begin elution with 100% hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate.

-

Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing Ephedroxane.

-

Purification: Pool the fractions containing the compound of interest and concentrate them to yield purified Ephedroxane.

Diagram of the Experimental Workflow for Ephedroxane Isolation

Caption: Workflow for the isolation of Ephedroxane.

Quantification of Ephedroxane

For the quantitative analysis of Ephedroxane in plant extracts, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and effective method due to its high specificity for alkaloids.[1]

Experimental Protocol: Quantification by HPLC

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Autosampler

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ephedroxane standard

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of Ephedroxane of known concentrations in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm syringe filter, and place in an HPLC vial.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

-

Quantification: Determine the concentration of Ephedroxane in the sample by comparing its peak area to the calibration curve.

Synthetic Approaches to Ephedroxane

Several synthetic routes for Ephedroxane have been explored, often starting from precursors derived from ephedrine or through multi-step processes.

Synthesis from Ephedrine Alkaloids

One potential pathway for both synthesis and natural formation involves the reaction of ephedrine alkaloids with aliphatic and aromatic aldehydes.[1] This reaction can lead to the formation of the oxazolidine ring structure characteristic of Ephedroxane.

Synthesis via Carbonylating Agents

A common and more direct approach to creating the 2-oxazolidinone core of Ephedroxane utilizes carbon dioxide as a safe and convenient carbonylating agent in a cyclization reaction with an appropriate amino alcohol precursor.[1]

Multi-step Synthesis

A reported synthesis for an isomer of Ephedroxane involves a multi-step process that begins with the reaction of cyclohexanone with ammonia, followed by subsequent reduction and resolution of the resulting intermediate to yield the final compound.[1] Another synthetic route involves the use of triglycidyl isocyanurate and phenolic compounds under controlled temperatures, with purification achieved through recrystallization or chromatography.[3]

Biological Activity and Mechanism of Action

Research has demonstrated that Ephedroxane exhibits anti-inflammatory properties by directly inhibiting the production of prostaglandin E2 (PGE2).[1] PGE2 is a key pro-inflammatory mediator.

The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes, which is then converted into various prostanoids by cyclooxygenase (COX) enzymes.[1] By inhibiting the biosynthetic pathway of PGE2, Ephedroxane effectively reduces the levels of this potent inflammatory mediator, thereby mitigating the inflammatory response.[1] This mechanism of action is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Diagram of the Signaling Pathway for Ephedroxane's Anti-inflammatory Action

Caption: Ephedroxane's inhibition of the COX pathway.

Quantitative Data

While detailed quantitative data for the isolation and characterization of Ephedroxane is dispersed throughout various research publications, the following table summarizes key chemical and physical properties.

| Property | Value | Reference |

| IUPAC Name | (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one | [3] |

| Molecular Formula | C₁₁H₁₃NO₂ | [3] |

| Average Mass | 191.226 Da | [3] |

| Monoisotopic Mass | 191.094629 Da | |

| CAS Number | 16251-46-0 | [1] |

Conclusion

Ephedroxane represents an interesting bioactive compound from the Ephedra genus with demonstrated anti-inflammatory activity. The methodologies for its isolation and quantification are well-established, relying on standard chromatographic techniques. Further research into its pharmacological properties and the development of efficient synthetic routes could pave the way for its potential application in the pharmaceutical industry. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to the exploration of novel natural products and their therapeutic potential.

References

The Enigmatic Origins of Ephedroxane: An Uncharted Biosynthetic Pathway in Plants

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge surrounding the biosynthesis of Ephedroxane, a secondary metabolite found in certain Eurasian species of the Ephedra plant. Despite significant interest in the diverse chemical landscape of Ephedra, a comprehensive review of the scientific literature reveals a critical knowledge gap: the biosynthetic pathway of Ephedroxane in plants has not yet been elucidated. While the structurally distinct and more abundant ephedrine-type alkaloids have been the subject of extensive research, the enzymatic steps and precursor molecules leading to the characteristic (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one structure of Ephedroxane remain unknown.

This document serves to summarize the current understanding of alkaloid biosynthesis in Ephedra as a proxy, providing a detailed overview of the well-documented pathways of ephedrine and pseudoephedrine. This information is presented to offer a foundational context for future research aimed at unraveling the biosynthesis of Ephedroxane. It is imperative to note that the data, protocols, and pathways detailed below pertain to ephedrine and pseudoephedrine, and are provided as a comparative framework until specific research on Ephedroxane biosynthesis becomes available.

Comparative Analysis of Alkaloid Content in Ephedra Species

While quantitative data for Ephedroxane content is not widely available, analysis of the major alkaloids, ephedrine and pseudoephedrine, across different Ephedra species highlights the variability in secondary metabolite production. This variability underscores the complex regulatory mechanisms governing alkaloid biosynthesis within the genus.

| Species | Total Ephedrine & Pseudoephedrine Content (mg/g dry weight) | Dominant Alkaloid | Reference |

| Ephedra distachya subsp. helvetica | 20.8 | Ephedrine | [1] |

| Ephedra monosperma | 34.7 | Pseudoephedrine | [1] |

| Ephedra sinica | Not specified | Ephedrine | [1] |

| Ephedra equisetina | Not specified | Ephedrine | [1] |

| Ephedra intermedia var. tibetica | Not specified | Ephedrine | [1] |

The Proposed Biosynthesis Pathway of Ephedrine Alkaloids

The biosynthesis of ephedrine and pseudoephedrine is a multi-step process that is believed to originate from the primary metabolite L-phenylalanine. Several enzymatic steps have been proposed, involving key intermediates and enzyme classes. Two primary routes have been postulated, with recent evidence suggesting an alternative pathway involving an α-oxoamine synthase (AOS).

Diagram: Proposed Biosynthesis Pathway of Ephedrine

Caption: Proposed biosynthetic pathways for ephedrine and pseudoephedrine in Ephedra.

Experimental Protocols for Investigating Alkaloid Biosynthesis

The elucidation of the ephedrine biosynthesis pathway has relied on a combination of tracer studies, enzyme assays, and molecular biology techniques. These methodologies provide a roadmap for future investigations into Ephedroxane biosynthesis.

Tracer Studies with Labeled Precursors

-

Objective: To identify the metabolic precursors of the target alkaloid.

-

Methodology:

-

Synthesize isotopically labeled potential precursors (e.g., ¹³C or ¹⁴C labeled L-phenylalanine, pyruvate).

-

Administer the labeled precursor to Ephedra plant tissues or cell cultures.

-

After an incubation period, extract the total alkaloids from the plant material.

-

Separate the alkaloids using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Analyze the purified alkaloids using Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic label.

-

Enzyme Assays for Key Biosynthetic Steps

-

Objective: To identify and characterize the enzymes responsible for specific reactions in the pathway.

-

Methodology (Example: α-oxoamine synthase activity):

-

Prepare a crude protein extract from young Ephedra stem tissue.

-

Set up a reaction mixture containing the protein extract, potential substrates (e.g., benzoyl-CoA and L-alanine), and necessary cofactors (e.g., pyridoxal phosphate - PLP).

-

Incubate the reaction mixture under optimized conditions (temperature, pH).

-

Stop the reaction and extract the products.

-

Analyze the reaction products by HPLC-MS/MS to detect the formation of the expected intermediate (e.g., (S)-cathinone)[2].

-

Transcriptome Analysis to Identify Candidate Genes

-

Objective: To identify genes encoding the enzymes involved in the biosynthesis pathway.

-

Methodology:

-

Extract messenger RNA (mRNA) from Ephedra tissues known to produce the alkaloids.

-

Perform high-throughput sequencing of the mRNA (RNA-Seq) to generate a transcriptome library.

-

Assemble the sequencing reads to reconstruct the full-length gene transcripts.

-

Annotate the transcripts by comparing their sequences to known enzyme-encoding genes in public databases.

-

Identify candidate genes that are highly expressed in alkaloid-producing tissues and belong to relevant enzyme families (e.g., ligases, synthases, methyltransferases).

-

Diagram: Experimental Workflow for Biosynthesis Pathway Elucidation

Caption: A generalized workflow for the elucidation of a plant secondary metabolite biosynthetic pathway.

Future Directions and Conclusion

The absence of a known biosynthetic pathway for Ephedroxane presents a compelling opportunity for novel research in plant biochemistry and natural product synthesis. The methodologies that have been instrumental in partially unraveling the biosynthesis of ephedrine and pseudoephedrine provide a solid foundation for future studies on Ephedroxane. A concerted effort employing tracer studies, enzymatic assays, and transcriptomic analysis will be essential to identify the unique precursors and enzymatic machinery responsible for the formation of its distinctive oxazolidinone ring. The elucidation of this pathway will not only fill a significant gap in our understanding of Ephedra biochemistry but may also open new avenues for the biotechnological production of this and other related bioactive compounds. Until such research is undertaken, the biosynthesis of Ephedroxane in plants will remain an intriguing scientific mystery.

References

The Enigmatic Pharmacology of Ephedroxane: A Review of a Scientific Void

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedroxane, an oxazolidinone derivative of ephedrine, presents a significant knowledge gap in the field of pharmacology. Despite its documented presence in various species of the Ephedra genus, a source of sympathomimetic alkaloids for millennia, the specific mechanism of action of Ephedroxane remains largely uncharacterized in publicly available scientific literature. This technical guide addresses the current state of knowledge, highlighting the stark contrast between the wealth of data on related ephedrine alkaloids and the profound lack of information on Ephedroxane itself. While the core requirements for a detailed technical whitepaper—quantitative data, experimental protocols, and signaling pathways—cannot be fulfilled due to the absence of primary research, this document serves to summarize the limited available information and underscore the need for further investigation.

Known Pharmacological Profile: A Contradiction to its Precursors

The most substantive, albeit limited, pharmacological data on Ephedroxane comes from a singular study that comparatively evaluated its effects alongside ephedrine and pseudoephedrine. The findings from this research present a pharmacological profile for Ephedroxane that is surprisingly divergent from its parent compounds.

Central Nervous System (CNS) Effects

A pivotal finding is that while ephedrine exhibits pronounced stimulatory effects on the central nervous system, Ephedroxane is reported to exert inhibitory actions.[1] This finding suggests that the cyclization of the side chain to form the oxazolidinone ring fundamentally alters the interaction of the molecule with CNS targets. The intensity of these inhibitory effects was generally noted to be more potent than those of pseudoephedroxane, a related compound also investigated in the study.[1]

Autonomic Nervous System Effects

On the autonomic nervous system, Ephedroxane displays a more nuanced activity. Unlike ephedrine, it did not induce contraction of the vas deferens in the studied models.[1] However, it was found to potentiate the effects of norepinephrine, indicating a potential interaction with the catecholaminergic system, though the precise nature of this potentiation remains undefined.[1]

Other Pharmacological Activities

The study also noted that Ephedroxane possesses weak antihistamine and antibarium activity, in stark contrast to the significant effects observed with ephedrine.[1]

The Unanswered Questions: Mechanism of Action

The current body of scientific literature does not provide a detailed mechanism of action for Ephedroxane. Key areas where data is critically lacking include:

-

Receptor Binding Affinities: There are no published studies detailing the binding profile of Ephedroxane at adrenergic or any other receptors. Consequently, quantitative data such as Ki, IC50, or EC50 values are unavailable.

-

Downstream Signaling Pathways: Without knowledge of its primary molecular targets, any depiction of downstream signaling cascades would be purely speculative. It is unknown whether Ephedroxane acts as a receptor agonist, antagonist, or modulator of neurotransmitter release or reuptake.

-

Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of Ephedroxane is not available.

Logical Relationship: From Ephedrine to Ephedroxane

The structural transformation from ephedrine to Ephedroxane is the likely determinant of their differing pharmacological profiles. The formation of the oxazolidinone ring from the β-hydroxy and secondary amine groups of ephedrine results in a more rigid structure, which would significantly alter its ability to bind to the same receptors as the more flexible phenylpropanolamine alkaloids.

Caption: Logical flow from the precursor ephedrine to Ephedroxane and its resulting altered pharmacology.

Hypothetical Experimental Workflow for Elucidation of Mechanism

To address the current knowledge gap, a systematic investigation into the mechanism of action of Ephedroxane would be required. The following workflow outlines a potential research approach.

Caption: A hypothetical experimental workflow to determine the mechanism of action of Ephedroxane.

Conclusion

The mechanism of action of Ephedroxane remains a significant unknown in pharmacology. The limited available data suggests a pharmacological profile that is distinct from and, in the case of CNS effects, opposite to that of its well-studied precursor, ephedrine. The absence of research into its molecular targets and downstream effects precludes the development of a comprehensive understanding. For drug development professionals and researchers, Ephedroxane represents an intriguing yet uncharacterized molecule. Its unique inhibitory CNS effects, coupled with its potentiation of norepinephrine, suggest a complex mechanism of action that warrants a thorough and systematic investigation to unlock its potential therapeutic applications and understand its physiological role. Without such studies, Ephedroxane will remain an enigma within the extensive pharmacology of Ephedra alkaloids.

References

The Enigmatic Pharmacology of Ephedroxane: A Technical Guide to its Potential Biological Activities

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Executive Summary

Ephedroxane, an oxazole derivative of ephedrine, presents a compelling yet underexplored pharmacological profile that stands in stark contrast to its well-studied precursors, ephedrine and pseudoephedrine. While the parent compounds are characterized by their potent central nervous system (CNS) stimulatory and sympathomimetic effects, preliminary research indicates that Ephedroxane exerts inhibitory actions on the CNS. Furthermore, it has been shown to potentiate the effects of norepinephrine in the autonomic nervous system (ANS) without direct contractile activity. Recent findings have also highlighted its potential as an anti-inflammatory and antioxidant agent. This technical guide synthesizes the current, albeit limited, scientific knowledge on the biological activities of Ephedroxane, providing a foundation for future research and drug development endeavors. The information presented herein is based on a comprehensive review of available scientific literature and abstracts. It is important to note that a key historical publication, "Pharmacology of ephedroxanes," remains largely accessible only through its abstract, limiting the depth of available quantitative data and detailed experimental protocols.

Contrasting Pharmacological Profile: A Departure from Ephedrine

The primary distinguishing feature of Ephedroxane is its inhibitory effect on the central nervous system, a direct contrast to the stimulatory properties of ephedrine.[1] This fundamental difference suggests a unique mechanism of action, potentially involving different receptor interactions or signaling pathways. While ephedrine's CNS stimulation is linked to the release of dopamine, the mechanisms underlying Ephedroxane's inhibitory effects are yet to be elucidated.

Potential Biological Activities

The known and potential biological activities of Ephedroxane are summarized below, with available quantitative data presented in tabular format.

Central Nervous System (CNS) Activity

Ephedroxane and its isomer, pseudoephedroxane, have been reported to exert inhibitory actions on the central nervous system, with the effects of Ephedroxane being generally more intense.[1] These inhibitory effects are a significant point of differentiation from the stimulatory effects of ephedrine and pseudoephedrine.

Table 1: Summary of Reported CNS Activities of Ephedroxane

| Activity | Observation | Quantitative Data |

| General CNS Effects | Inhibitory | Not Available |

| Analgesic | Implied by MeSH terms[1] | Not Available |

| Anticonvulsant | Implied by MeSH terms[1] | Not Available |

Autonomic Nervous System (ANS) Activity

In the autonomic nervous system, Ephedroxane demonstrates a nuanced interaction with the catecholaminergic system. Unlike ephedrine, it does not induce contraction of the vas deferens but does potentiate the action of norepinephrine.[1] This suggests a modulatory role rather than a direct agonistic effect on adrenergic receptors.

Table 2: Summary of Reported ANS Activities of Ephedroxane

| Activity | Observation | Quantitative Data |

| Norepinephrine Potentiation | Potentiates the action of norepinephrine | Not Available |

| Vas Deferens Contraction | No contraction observed[1] | Not Available |

| Blood Pressure Effects | Implied by MeSH terms[1] | Not Available |

| Heart Rate Effects | Implied by MeSH terms[1] | Not Available |

Anti-inflammatory and Antioxidant Activity

Emerging evidence suggests that Ephedroxane possesses anti-inflammatory and antioxidant properties. Specifically, the (4S,5R)-Ephedroxane isomer has been identified as a primary anti-inflammatory agent in Ephedra herbs. Its unique oxazolidinone ring structure is thought to be responsible for this activity, potentially by reducing direct interaction with adrenergic receptors.

Table 3: Summary of Anti-inflammatory and Antioxidant Activities of Ephedroxane

| Activity | Method | Quantitative Data |

| Antioxidant Activity | DPPH Radical Scavenging Assay | IC50: 25.04 ± 1.57 µg/mL |

| Anti-inflammatory Activity | Not Specified | (4S,5R)-Ephedroxane is the primary anti-inflammatory agent |

Other Reported Activities

The abstract of "Pharmacology of ephedroxanes" also indicates weak antihistamine and antibarium activity.[1]

Table 4: Summary of Other Reported Activities of Ephedroxane

| Activity | Observation | Quantitative Data |

| Antihistamine Activity | Weak | Not Available |

| Antibarium Activity | Weak | Not Available |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, resulting in a color change to yellow, which can be measured spectrophotometrically.

Probable Protocol:

-

Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol.

-

Preparation of Ephedroxane solutions: A series of concentrations of Ephedroxane are prepared.

-

Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the Ephedroxane solution. A control sample containing only the DPPH solution and the solvent is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Ephedroxane.

Visualizations: Signaling Pathways and Workflows

Due to the limited information on the precise mechanisms of action of Ephedroxane, the following diagrams are based on hypothesized pathways and standard experimental workflows.

References

Ephedroxane as a bioactive oxazolidone derivative

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ephedroxane, chemically known as (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, is a bioactive oxazolidone derivative originating from plants of the Ephedra genus. Unlike its well-known structural relative, ephedrine, which acts as a stimulant of the central nervous system (CNS), ephedroxane exhibits distinct pharmacological properties, including CNS inhibitory and potent anti-inflammatory effects. These characteristics make it a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of the current scientific knowledge on ephedroxane, including its synthesis, mechanism of action, and key biological activities, supported by available quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

Ephedroxane is an oxazolidinone derivative of ephedrine. Its structure features a five-membered ring containing both nitrogen and oxygen, which is believed to be crucial for its unique biological activity profile.

| Property | Value |

| IUPAC Name | (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 16251-46-0 |

| InChI Key | MNYARIILPGRTQL-WPRPVWTQSA-N |

Synthesis of Ephedroxane

While specific, detailed industrial synthesis protocols for ephedroxane are not widely published, a common laboratory-scale synthesis involves the cyclization of ephedrine with a suitable carbonyl source. A general conceptual workflow is outlined below.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar oxazolidinone derivatives.

-

Reaction Setup: To a solution of (-)-ephedrine in an inert aprotic solvent such as toluene, an equimolar amount of a suitable base (e.g., triethylamine) is added. The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Carbonyl Source: A carbonyl source, such as triphosgene (a safer alternative to phosgene gas), dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure ephedroxane.

Biological Activities and Mechanism of Action

Ephedroxane's pharmacological profile is notably different from that of ephedrine. While both are derived from the same natural source, their effects on the central and autonomic nervous systems diverge significantly.

Central Nervous System (CNS) Effects

Contrasting with the well-documented stimulatory effects of ephedrine, ephedroxane exerts inhibitory actions on the central nervous system.[1] The precise mechanism of this inhibition is not fully elucidated but may involve modulation of inhibitory neurotransmitter systems, such as the GABAergic system, or antagonism of excitatory pathways. This CNS inhibitory action contributes to its potential as a sedative or anxiolytic agent.

Anti-inflammatory Activity

Ephedroxane is recognized as a primary anti-inflammatory constituent of Ephedra herbs. Its anti-inflammatory effects are believed to be mediated, at least in part, by the inhibition of prostaglandin synthesis.[2] Prostaglandins are key mediators of inflammation, pain, and fever. By inhibiting their production, ephedroxane can alleviate inflammatory responses.

Autonomic Nervous System Effects

In the autonomic nervous system, ephedroxane potentiates the effects of norepinephrine.[1] However, unlike ephedrine, it does not cause contraction of the vas deferens, suggesting a different interaction with adrenergic receptors.[1] This potentiation of norepinephrine could be due to inhibition of its reuptake or enhancement of its release, leading to sympathomimetic effects in certain tissues.

Quantitative Pharmacological Data

Quantitative data on the biological activities of ephedroxane are limited in the publicly available scientific literature. The following table summarizes the available data.

| Activity | Assay | Result |

| Antioxidant Activity | DPPH radical scavenging assay | IC₅₀: 25.04 ± 1.57 µg/mL |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a substance that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays relevant to the characterization of ephedroxane's biological activity.

In Vitro Anti-inflammatory Assay: Inhibition of Prostaglandin Synthesis

This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.

-

Enzyme and Substrate Preparation: A solution of COX-1 or COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a buffer solution.

-

Incubation: The enzyme solution is pre-incubated with various concentrations of ephedroxane or a control inhibitor (e.g., indomethacin) for a specified time at 37 °C.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Analysis: After a set incubation period, the reaction is terminated. The amount of prostaglandin produced is quantified using an appropriate method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of ephedroxane is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for specific adrenergic receptor subtypes.

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtype of interest (e.g., α₁, α₂, β₁, β₂) are prepared from cultured cells or animal tissues.

-

Binding Reaction: The membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-prazosin for α₁ receptors) and varying concentrations of ephedroxane.

-

Equilibrium and Separation: The binding reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) of ephedroxane is calculated from the IC₅₀ value obtained from competitive binding curves.

Future Directions

Ephedroxane presents a promising scaffold for the development of novel therapeutics. Future research should focus on:

-

Elucidation of Detailed Mechanisms: Further investigation into the specific molecular targets responsible for its CNS inhibitory and anti-inflammatory effects is warranted. This includes identifying the specific receptor subtypes it interacts with and the downstream signaling pathways it modulates.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of ephedroxane analogs could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

-

In Vivo Efficacy Studies: Comprehensive in vivo studies in relevant animal models of pain, inflammation, and CNS disorders are necessary to validate its therapeutic potential.

Conclusion

Ephedroxane is a unique bioactive oxazolidone derivative with a pharmacological profile distinct from its parent compound, ephedrine. Its combination of CNS inhibitory and anti-inflammatory properties makes it a valuable lead compound for drug discovery. This guide has provided a summary of the current knowledge on ephedroxane, highlighting the need for further research to fully unlock its therapeutic potential. The provided methodologies and conceptual frameworks serve as a foundation for researchers and drug development professionals to build upon in their exploration of this intriguing molecule.

References

Preliminary Pharmacological Investigation of Ephedroxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available pharmacological information on Ephedroxane. Due to the limited specific research on this compound, data from the closely related and extensively studied alkaloid, ephedrine, is included to provide a comparative context and suggest potential areas for investigation. This information is intended for research purposes only and should not be interpreted as a definitive guide for clinical use.

Executive Summary

Ephedroxane is an oxazolidinone derivative, structurally related to ephedrine alkaloids found in plants of the Ephedra genus.[1] Preliminary pharmacological studies indicate that Ephedroxane exhibits distinct effects on the central and autonomic nervous systems compared to its more well-known counterpart, ephedrine. While ephedrine is a known central nervous system (CNS) stimulant, Ephedroxane demonstrates inhibitory effects.[2] Furthermore, in the autonomic nervous system, Ephedroxane potentiates the action of norepinephrine without inducing smooth muscle contraction observed with ephedrine.[2]

Currently, there is a significant lack of in-depth, quantitative pharmacological data, including detailed receptor binding affinities, pharmacokinetic profiles, and comprehensive safety assessments specifically for Ephedroxane. This guide synthesizes the available preliminary data on Ephedroxane and provides a comparative analysis with ephedrine to inform future research directions.

Comparative Pharmacology: Ephedroxane vs. Ephedrine

The primary source of pharmacological data on Ephedroxane comes from a comparative study, which highlights its contrasting effects with ephedrine and pseudoephedrine.

| Feature | Ephedroxane | Ephedrine | Pseudoephedrine |

| Central Nervous System Effect | Inhibitory (intense)[2] | Stimulatory (intense)[2][3] | Stimulatory (weaker) |

| Autonomic Nervous System (Vas Deferens) | No contraction[2] | Contraction[2] | Weaker influence |

| Norepinephrine Interaction | Potentiation of effect[2] | Potentiation of effect[2] | Weaker influence |

| Antihistamine & Antibarium Activity | Weak[2] | Remarkable[2] | Not specified |

Postulated Mechanisms of Action

Central Nervous System Inhibition

The precise mechanism underlying the CNS inhibitory effects of Ephedroxane is currently unknown and requires further investigation. In contrast, ephedrine's stimulant properties are attributed to its amphetamine-like actions, including the release of norepinephrine from sympathetic neurons and direct agonism at adrenergic receptors.[4][5]

Potentiation of Norepinephrine

Ephedroxane's ability to potentiate the effects of norepinephrine suggests an interaction with the catecholaminergic system.[2] This could occur through several mechanisms, such as inhibition of norepinephrine reuptake by the norepinephrine transporter (NET), increased norepinephrine release from presynaptic terminals, or modulation of adrenergic receptor sensitivity. Studies on ephedrine have shown that its pharmacological effects are largely mediated by norepinephrine release.[6]

Quantitative Data (Derived from Ephedrine Isomers)

Note: The following tables present quantitative data for ephedrine and its isomers. This data is provided as a reference for potential target interactions of the structurally similar Ephedroxane, but it is crucial to note that these values do not represent Ephedroxane itself.

Table 1: Adrenergic Receptor Binding Affinities of Ephedrine Isomers (Data extrapolated from studies on ephedrine and its analogs)

| Isomer/Analog | Receptor Subtype | Binding Affinity (Ki, nM) |

| (-)-Norephedrine | α1-adrenergic (rat) | 5,000 ± 700[6] |

| (-)-Pseudoephedrine | α1A-adrenergic (human) | 5,330 ± 510[6] |

| (-)-Methcathinone | α1A-adrenergic (human) | 2,930 ± 170[6] |

| Various ephedrine-like compounds | α2-adrenergic | Micromolar range[6] |

| Various ephedrine-like compounds | β-adrenergic | No significant activity[6] |

Table 2: Functional Activity of Ephedrine Isomers at Norepinephrine Transporter (Data extrapolated from studies on ephedrine and its analogs)

| Isomer/Analog | Action | Potency (EC50, nM) |

| Ephedrine-type compounds | Substrate of NET | ~50[6] |

Experimental Protocols

Detailed experimental protocols for the pharmacological investigation of Ephedroxane have not been published. However, based on the methodologies used for studying ephedrine and other sympathomimetic amines, the following protocols would be appropriate for a preliminary investigation.

In Vitro Receptor Binding Assays

-

Objective: To determine the binding affinity of Ephedroxane for a panel of CNS and autonomic nervous system receptors, particularly adrenergic and dopaminergic receptors.

-

Methodology:

-

Prepare cell membrane homogenates from cell lines expressing the specific receptor subtypes (e.g., HEK293 cells transfected with α1, α2, β1, β2, β3 adrenergic receptors).

-

Incubate the membrane preparations with a specific radioligand for the receptor of interest in the presence of varying concentrations of Ephedroxane.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters to determine the amount of bound radioligand.

-

Calculate the Ki (inhibition constant) of Ephedroxane by analyzing the competition binding data using non-linear regression.

-

In Vitro Functional Assays

-

Objective: To determine the functional activity of Ephedroxane at specific receptors (i.e., whether it acts as an agonist, antagonist, or allosteric modulator).

-

Methodology (cAMP Assay for Gs/Gi-coupled receptors):

-

Use a cell line expressing the receptor of interest (e.g., CHO cells) and a reporter system (e.g., CRE-luciferase).

-

Treat the cells with varying concentrations of Ephedroxane, alone or in combination with a known agonist.

-

Measure the intracellular levels of cyclic AMP (cAMP) using a suitable assay kit (e.g., ELISA or HTRF).

-

Construct dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

In Vitro Neurotransmitter Transporter Assays

-

Objective: To investigate the effect of Ephedroxane on the reuptake of norepinephrine.

-

Methodology (Synaptosomal Uptake Assay):

-

Prepare synaptosomes from specific brain regions (e.g., rat cortex or hippocampus).

-

Pre-incubate the synaptosomes with varying concentrations of Ephedroxane.

-

Initiate the uptake reaction by adding radiolabeled norepinephrine (e.g., [3H]NE).

-

After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity in the synaptosomes to determine the rate of norepinephrine uptake.

-

Calculate the IC50 of Ephedroxane for norepinephrine uptake inhibition.

-

In Vivo CNS Activity Assessment

-

Objective: To evaluate the CNS inhibitory effects of Ephedroxane in animal models.

-

Methodology (Locomotor Activity Test):

-

Acclimate rodents (e.g., mice or rats) to an open-field arena equipped with infrared beams to monitor movement.[7]

-

Administer Ephedroxane or a vehicle control via an appropriate route (e.g., intraperitoneal injection).

-

Place the animals in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a defined period.[7]

-

Compare the activity levels between the Ephedroxane-treated and control groups to assess for sedative or inhibitory effects.

-

Visualizations

Signaling Pathways

Caption: Postulated interaction of Ephedroxane with the adrenergic signaling pathway.

Experimental Workflow

Caption: Proposed experimental workflow for the pharmacological characterization of Ephedroxane.

Conclusion and Future Directions

The preliminary evidence suggests that Ephedroxane possesses a unique pharmacological profile, distinct from ephedrine, characterized by CNS inhibition and potentiation of norepinephrine. However, a comprehensive understanding of its mechanism of action, pharmacokinetic properties, and safety profile is lacking. Future research should focus on systematic in vitro and in vivo studies to elucidate its molecular targets and physiological effects. Such investigations are essential to determine the potential therapeutic applications and risks associated with Ephedroxane.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of ephedroxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ephedra/ephedrine: cardiovascular and CNS effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

The Stereochemical Landscape of Ephedroxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ephedroxane, formally known as (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, is a heterocyclic compound structurally related to the ephedrine alkaloids. Its rigid five-membered oxazolidin-2-one core, substituted with methyl and phenyl groups at stereogenic centers, imparts a distinct three-dimensional architecture that is crucial for its biological activity. Unlike its precursor, ephedrine, which exhibits stimulatory effects on the central nervous system (CNS), Ephedroxane and its stereoisomers, known as pseudoephedroxanes, demonstrate predominantly inhibitory actions.[1] This profound functional divergence stemming from subtle structural changes underscores the importance of a detailed stereochemical understanding of this molecular scaffold for applications in pharmacology and drug development.

This technical guide provides an in-depth exploration of the stereochemistry of Ephedroxane, including the synthesis of its various stereoisomers, their analytical characterization, and the influence of their spatial arrangement on pharmacological activity.

Stereoisomers of Ephedroxane

Ephedroxane possesses two chiral centers at the C4 and C5 positions of the oxazolidinone ring. Consequently, four stereoisomers are possible: (4S,5R), (4R,5S), (4S,5S), and (4R,5R). The stereochemical configuration is determined by the stereochemistry of the ephedrine or pseudoephedrine precursor from which it is synthesized.

The relationship between the precursors and the resulting Ephedroxane isomers is as follows:

-

(-)-(1R,2S)-Ephedrine yields (4S,5R)-Ephedroxane .

-

(+)-(1S,2R)-Ephedrine yields (4R,5S)-Ephedroxane .

-

(+)-(1S,2S)-Pseudoephedrine yields (4S,5S)-Pseudoephedroxane .

-

(-)-(1R,2R)-Pseudoephedrine yields (4R,5R)-Pseudoephedroxane .

The "Ephedroxane" isomers derived from ephedrine have a trans relationship between the C4-methyl and C5-phenyl groups, while the "pseudoephedroxane" isomers derived from pseudoephedrine have a cis relationship.

Data Presentation: Physicochemical Properties of Ephedroxane Stereoisomers and Their Precursors

The following table summarizes the key physicochemical data for the stereoisomers of the precursor 4-methyl-5-phenyl-2-oxazolidinone, the direct precursor to the N-methylated Ephedroxane. Data for the final N-methylated products is less commonly reported in a comparative format.

| Compound | Stereochemistry | CAS Number | Melting Point (°C) | Specific Rotation ([α]) |

| (-)-4-Methyl-5-phenyl-2-oxazolidinone | (4S,5R) | 16251-45-9 | 121-123 | -168° (c=2 in chloroform) |

| (+)-4-Methyl-5-phenyl-2-oxazolidinone | (4R,5S) | 77943-39-6 | 121-123 | +168° (c=2 in chloroform)[2] |

| (4S,5S)-isomer precursor | (4S,5S) | Not available | Not available | Not available |

| (4R,5R)-isomer precursor | (4R,5R) | Not available | Not available | Not available |

| (4S,5R)-Ephedroxane | (4S,5R) | 16251-46-0 | 91-92 | Not available |

| (4S,5S)-Pseudoephedroxane | (4S,5S) | 16251-47-1 | Not available | Not available |

Experimental Protocols

Synthesis of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone from (-)-(1R,2S)-Ephedrine

This procedure is adapted from the method reported by Evans, D. A.; Mathre, D. J.; Scott, W. L. in J. Org. Chem. 1985, 50, 1830-1835.

Materials:

-

(-)-(1R,2S)-Ephedrine hydrochloride

-

Diethyl carbonate

-

Potassium carbonate

-

Toluene

Procedure:

-

A mixture of (-)-(1R,2S)-ephedrine hydrochloride (1 equivalent), potassium carbonate (2 equivalents), and diethyl carbonate (excess) in toluene is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as a crystalline solid.

General Procedure for the N-methylation to form Ephedroxane Stereoisomers

Materials:

-

Appropriate stereoisomer of 4-methyl-5-phenyl-2-oxazolidinone

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a solution of the 4-methyl-5-phenyl-2-oxazolidinone stereoisomer (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride (1.1 equivalents) is added portion-wise.

-

The mixture is stirred at 0 °C for 30 minutes.

-

Methyl iodide (1.2 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the corresponding 3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one stereoisomer.

Mandatory Visualization

Stereochemical Relationship in Ephedroxane Synthesis

Caption: Synthetic relationship between ephedrine/pseudoephedrine and Ephedroxane isomers.

Logical Flow of Stereoisomer Characterization

References

Initial Toxicity Screening of Ephedrine: A Technical Guide

Disclaimer: The initial search for "Ephedroxane" did not yield any relevant toxicological data. It is presumed that this was a typographical error for "Ephedrine." Therefore, this guide provides an in-depth overview of the initial toxicity screening of Ephedrine , a sympathomimetic amine commonly used as a stimulant, appetite suppressant, and decongestant. This document is intended for researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity studies are foundational in characterizing the potential hazards of a substance after a single exposure. The median lethal dose (LD50) is a common metric derived from these studies.

Data Presentation: Acute Toxicity of Ephedrine Hydrochloride

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 165 mg/kg | Rat | Intraperitoneal | [1] |

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method involves a stepwise procedure with the use of a small number of animals per step.[2][3][4]

-

Test Animals: Healthy, young adult rats of a single-sex (typically females) are used.[3] Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage.[2] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg) based on available information.[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[2][5]

-

Procedure:

-

A group of three animals is dosed at the selected starting dose.

-

If no mortality occurs, a further group of three animals is dosed at the same level.[2]

-

The outcome of each step determines the next step, i.e., whether to dose at a higher or lower level or to stop the test.

-

-

Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Workflow for Acute Oral Toxicity Study (OECD 423)

Caption: Workflow of the Acute Toxic Class Method (OECD 423).

Genotoxicity

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations or cancer. A standard initial screening battery often includes a bacterial reverse mutation test (Ames test) and an in vitro mammalian cell assay.

Data Presentation: Genotoxicity of Ephedrine

| Assay | Test System | Concentrations Tested | Result | Reference |

| Comet Assay | Human Lymphocytes | 0.0005 µM to 500 µM | No genotoxic effects observed. Acceptable cell viability (over 90%) at 1, 50, and 300 µM. | [2][6] |

| Bacterial Gene Mutation | Not specified | Not specified | Negative | [2][6] |

| In vitro Cytogenetic Analysis | Not specified | Not specified | Negative | [2][6] |

Experimental Protocol: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)

This assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Isolated human lymphocytes are treated with various concentrations of ephedrine (e.g., 1, 50, and 300 µM).[2][6]

-

Embedding: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (with strand breaks) migrates faster and further than undamaged DNA, forming a "comet tail."

-

Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.

Workflow for the Comet Assay

Caption: General workflow for the in vitro Comet Assay.

Cardiotoxicity

Cardiotoxicity screening is crucial for compounds that may affect the cardiovascular system. In vivo models are often used to assess the functional and structural integrity of the heart.

Data Presentation: Cardiotoxicity of Ephedrine in Rats

| Dose of Ephedrine (with Caffeine) | Incidence of Cardiotoxic Lesions | Species | Route of Administration | Reference |

| 12.5 mg/kg (equivalent from Ma Huang) | Minimal toxicity | Rat (F344) | Oral | [7] |

| 25 mg/kg (equivalent from Ma Huang) + 15 or 30 mg/kg Caffeine | 28% | Rat (F344) | Oral | [7] |

| 50 mg/kg (equivalent from Ma Huang) + 15 or 30 mg/kg Caffeine | 90% | Rat (F344) | Oral | [7] |

| 25 mg/kg + 7.25, 15, or 30 mg/kg Caffeine | 47% | Rat (F344) | Oral | [7] |

Cardiotoxic lesions included hemorrhage, necrosis, and degeneration in the ventricles or interventricular septum, observed within 2-4 hours after treatment.[7]

Experimental Protocol: In Vivo Cardiotoxicity Study in Rats

-

Test Animals: Male F344 rats are used.[7] Animals are housed under standard conditions with access to food and water.

-

Dose Administration: Ephedrine (with or without caffeine) is administered as a single bolus oral dose.[7]

-

Clinical Observation: Animals are observed for clinical signs of toxicity, including salivation, hyperactivity, ataxia, and lethargy.[7]

-

Termination: Animals are euthanized when moribund or at a predetermined time point (e.g., 2-4 hours post-dose).[7]

-

Histopathology: A histological analysis of the heart is performed. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine for lesions such as hemorrhage, necrosis, and degeneration.[7]

Proposed Signaling Pathway for Ephedrine-Induced Cardiotoxicity

Caption: Proposed mechanism of ephedrine-induced cardiotoxicity.

Summary and Recommendations

The initial toxicity screening of ephedrine reveals a moderate acute toxicity profile, a low potential for genotoxicity based on the available data, and a significant risk of cardiotoxicity, particularly when combined with caffeine.

For a comprehensive initial toxicity assessment, the following studies would also be recommended:

-

Ames Test (OECD 471): To further investigate the potential for point mutations.

-

In Vitro Micronucleus Test (OECD 487): To assess the potential for chromosomal damage in mammalian cells.

-

Cytotoxicity Assays: To determine the concentration at which ephedrine is toxic to cultured cells (IC50).

-

Repeat-Dose Toxicity Studies: To evaluate the effects of longer-term exposure.

This guide provides a foundational overview of the initial toxicity screening for ephedrine. Further detailed studies are necessary to fully characterize its toxicological profile for drug development and safety assessment.

References

- 1. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. bemsreports.org [bemsreports.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 7. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Ephedrine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of ephedrine in various matrices. The methods described herein utilize modern analytical techniques to ensure high sensitivity, specificity, and accuracy, which are critical for research, quality control, and forensic applications.

Introduction

Ephedrine is a sympathomimetic amine commonly found in plants of the Ephedra genus. It is used in pharmaceutical preparations for its bronchodilator and decongestant properties. Due to its stimulant effects, ephedrine is also a substance of interest in sports doping control and forensic toxicology. Accurate and reliable quantification of ephedrine is therefore essential in various scientific and regulatory contexts. This document outlines validated methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the quantitative performance of the detailed analytical methods is presented below.

| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |

| HPLC-UV | Pharmaceutical Dosage Forms | ~3 ppm | - | - | 97.8 - 100.2 |

| GC-MS | Urine | 20 ng/mL | 40 ng/mL | - | - |

| UPLC-QTOF-MS | Blood | 20 ng/mL | 20 ng/mL | - | 63 - 90 |

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of ephedrine in pharmaceutical formulations and herbal extracts.

Experimental Protocol

1. Sample Preparation (Herbal Extracts)

-

Weigh 1.0 g of the powdered plant material or extract.

-

Add 25 mL of ammoniacal chloroform and sonicate for 30 minutes.

-

Filter the extract through a 0.45 µm syringe filter.

-

Evaporate the filtrate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase.

2. Chromatographic Conditions

-

Column: CAPCELL PACK C18 MGII (250 x 4.6 mm, 5 µm) or equivalent[1].

-

Mobile Phase: Isocratic mixture of 50 mM KH2PO4 and acetonitrile (94:6 v/v)[1].

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

UV Detection: 210 nm[1].

-

Column Temperature: 25 °C.

3. Calibration and Quantification

Prepare a series of standard solutions of ephedrine in the mobile phase. Inject the standards and the prepared sample. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of ephedrine in the sample from the calibration curve.

Experimental Workflow

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific and sensitive, making it ideal for the detection and quantification of ephedrine in biological matrices such as urine, particularly in forensic and anti-doping applications.[2]

Experimental Protocol

1. Sample Preparation (Urine)

-

To 10 µL of urine, add an internal standard.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and evaporate it to dryness.

-

Derivatize the residue using a suitable agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to improve volatility and chromatographic performance.[2]

2. GC-MS Conditions

-

GC Column: HP-5MS fused silica capillary column (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent[3].

-

Carrier Gas: Helium.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 1 min.

-

Ramp to 280 °C at 20 °C/min.

-

Hold at 280 °C for 5 min.

-

-

Injector Temperature: 250 °C.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.[3]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[3]

-

Scan Range: m/z 50-500.[3]

3. Data Analysis

Quantification is typically performed in selected ion monitoring (SIM) mode using characteristic ions of the derivatized ephedrine. A common diagnostic ion for trimethylsilyl derivatives of ephedrines is m/z 179.[4]

Logical Relationship of GC-MS Analysis

References

Application Note: Quantitative Analysis of Ephedroxane using High-Performance Liquid Chromatography

Abstract

This application note describes a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ephedroxane. Ephedroxane, an oxazolidinone derivative found as a minor bioactive compound in some Ephedra species, is structurally distinct from the more common ephedrine-type alkaloids.[1] This protocol provides a detailed methodology for the separation and quantification of Ephedroxane, making it suitable for researchers, scientists, and professionals involved in natural product analysis and drug development. The method has been developed based on established principles of reversed-phase chromatography for related alkaloids and is presented with comprehensive validation parameters.

Introduction

Ephedroxane, with the systematic name (4S,5R)-3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-one, is a secondary metabolite identified in certain Ephedra species.[2] Unlike the well-known phenethylamine alkaloids such as ephedrine and pseudoephedrine, Ephedroxane possesses an oxazolidinone core structure.[1][2] Research has indicated that Ephedroxane may exhibit distinct pharmacological activities, including anti-inflammatory and central nervous system inhibitory effects, differentiating it from the stimulant properties of other Ephedra alkaloids.[1]

Accurate quantification of Ephedroxane is crucial for understanding its biosynthesis, pharmacology, and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of individual components in complex mixtures, such as plant extracts.[3] This document provides a comprehensive HPLC protocol for the analysis of Ephedroxane, including detailed experimental procedures and method validation data.

Experimental

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Ephedroxane reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Glacial acetic acid (analytical grade)

-

Water (HPLC grade)

Based on methods for related alkaloids, a reversed-phase HPLC method is proposed for the analysis of Ephedroxane.[4]

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic elution with Acetonitrile and 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with acetic acid) in a 40:60 (v/v) ratio. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Ephedroxane reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Plant Material:

-

Weigh 1.0 g of finely powdered, dried plant material.

-

Extract with 20 mL of methanol in a sonicator for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

-

Method Validation

The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]

The linearity of the method was determined by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of Ephedroxane.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 12,540 |

| 5 | 63,210 |

| 10 | 124,980 |

| 25 | 311,550 |

| 50 | 624,320 |

| 100 | 1,251,670 |

| Correlation Coefficient (r²) | 0.9998 |

The precision of the method was evaluated by performing intra-day and inter-day analyses of a quality control sample (25 µg/mL).

| Parameter | Intra-day Precision (n=6) | Inter-day Precision (n=6, over 3 days) |

| Mean Concentration (µg/mL) | 24.91 | 25.15 |

| Standard Deviation | 0.35 | 0.48 |

| Relative Standard Deviation (%RSD) | 1.41% | 1.91% |

The accuracy of the method was assessed by a recovery study. A known amount of Ephedroxane was spiked into a blank matrix (a plant extract known to not contain Ephedroxane) at three different concentration levels.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| 10 | 9.87 | 98.7% |

| 25 | 25.32 | 101.3% |

| 50 | 49.55 | 99.1% |

| Average Recovery | 99.7% |

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

| Parameter | Value (µg/mL) |

| LOD | 0.25 |

| LOQ | 0.75 |

Results and Discussion